![molecular formula C17H13N5O6S B417483 N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B417483.png)
N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Métodos De Preparación
The synthesis of N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-nitrophenylhydrazine with carbon disulfide to form a hydrazonoyl chloride intermediate. This intermediate is then reacted with 4-nitrophenylacetohydrazonoyl bromide in the presence of a base such as triethylamine to yield the desired oxadiazole derivative . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol, to ensure complete conversion of the reactants.
Análisis De Reacciones Químicas
N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Its derivatives have shown potential as anti-inflammatory and anticancer agents.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mecanismo De Acción
The biological activity of N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide is primarily attributed to its ability to interact with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The oxadiazole ring also plays a crucial role in stabilizing the compound and enhancing its binding affinity to target proteins.
Comparación Con Compuestos Similares
N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide is unique due to its specific combination of functional groups and structural features. Similar compounds include:
- N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
- 2-(4-nitrophenyl)-5-{7-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone
These compounds share similar structural motifs but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C17H13N5O6S |
|---|---|
Peso molecular |
415.4g/mol |
Nombre IUPAC |
N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C17H13N5O6S/c1-10(15(23)18-12-4-8-14(9-5-12)22(26)27)29-17-20-19-16(28-17)11-2-6-13(7-3-11)21(24)25/h2-10H,1H3,(H,18,23) |
Clave InChI |
SZTDHBOVYZKKHX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


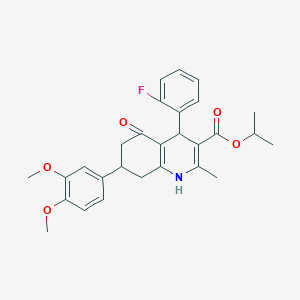
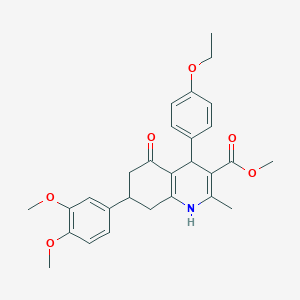
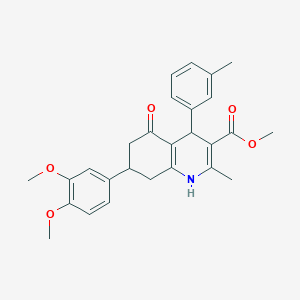
![Methyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B417405.png)
![N'-[(4-bromophenyl)carbonyl]-2-(5-phenyl-2H-tetraazol-2-yl)acetohydrazide](/img/structure/B417408.png)
![3-methyl-N'-(4-methylbenzylidene)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B417409.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B417411.png)
![N-{3-nitro-4-methylphenyl}-2-{[5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B417414.png)
![N-[4-(acetylamino)phenyl]-3-chloro-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B417415.png)
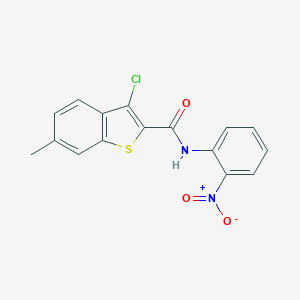
![2-[(4-chlorophenyl)oxy]-N-{4-nitrophenyl}-N-{[4-(methyloxy)phenyl]methyl}acetamide](/img/structure/B417418.png)
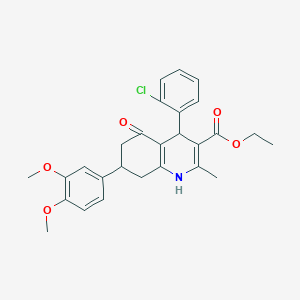
![2-[(5-{4-nitrophenyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B417420.png)
![N-(4-chlorophenyl)-2-[(5-{4-nitrophenyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B417422.png)
